molecular formula C11H13N3S B6614166 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole CAS No. 116850-61-4

3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No.: B6614166
CAS No.: 116850-61-4
M. Wt: 219.31 g/mol
InChI Key: MWKWMNGWIBKDCM-UHFFFAOYSA-N
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Description

3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylthioacetic acid hydrazide with phenyl isothiocyanate, followed by cyclization with methyl iodide. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of ergosterol in fungal cell membranes, leading to cell death. In anticancer research, it may interact with DNA or proteins involved in cell division, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

  • 3-(Methylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole
  • 3-(Ethylthio)-4-methyl-5-(4-chlorophenyl)-4H-1,2,4-triazole
  • 3-(Ethylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole

Comparison: Compared to similar compounds, 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole exhibits unique properties due to the presence of the ethylthio group, which can influence its reactivity and biological activity. The phenyl group also contributes to its stability and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-15-11-13-12-10(14(11)2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKWMNGWIBKDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151548
Record name 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116850-61-4
Record name 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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